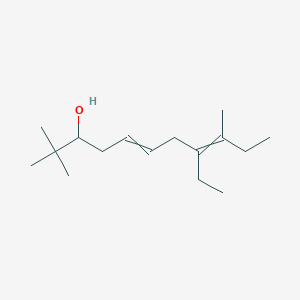
8-Ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol is an organic compound with a complex structure that includes multiple methyl groups and a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol can be achieved through several methods. One common approach involves the reaction of specific alkenes with appropriate reagents under controlled conditions. For example, the compound can be synthesized by the reaction of 2,2,9-trimethylundeca-5,8-dien-3-one with ethyl magnesium bromide in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
8-Ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
8-Ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer treatment.
Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile
Mecanismo De Acción
The mechanism of action of 8-Ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ergosta-5,8-dien-3-ol: A compound with similar structural features and biological activities.
Lanosta-8,24-dien-3-ol: Another related compound with potential therapeutic applications.
Uniqueness
8-Ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol stands out due to its unique combination of functional groups and double bonds, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound for research and industrial use .
Propiedades
Número CAS |
835596-27-5 |
|---|---|
Fórmula molecular |
C16H30O |
Peso molecular |
238.41 g/mol |
Nombre IUPAC |
8-ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol |
InChI |
InChI=1S/C16H30O/c1-7-13(3)14(8-2)11-9-10-12-15(17)16(4,5)6/h9-10,15,17H,7-8,11-12H2,1-6H3 |
Clave InChI |
VBKDCJQDHBONPD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(CC)CC=CCC(C(C)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


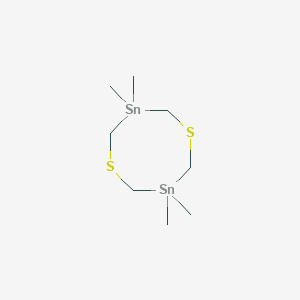
![tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14199652.png)
![[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane](/img/structure/B14199656.png)
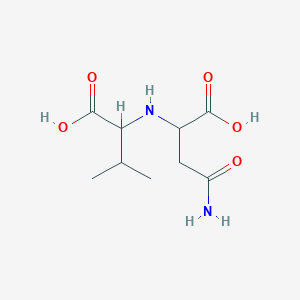

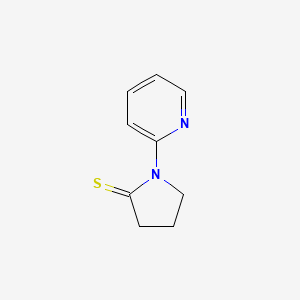
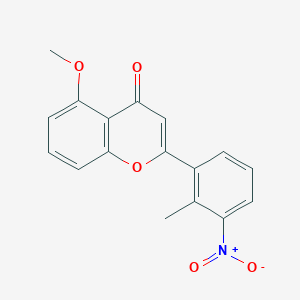
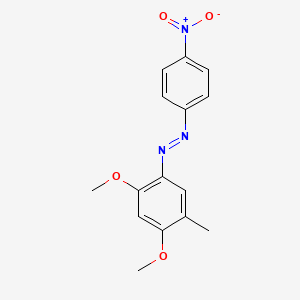
![{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol](/img/structure/B14199690.png)
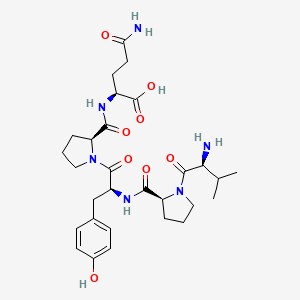
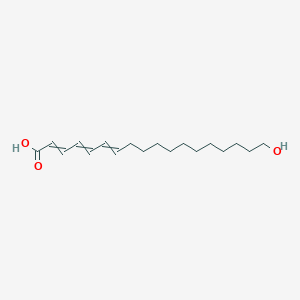
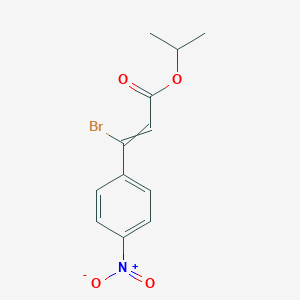
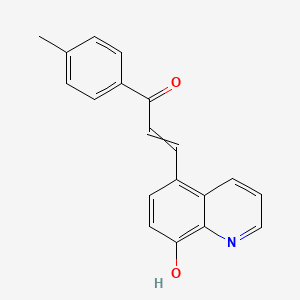
![4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde](/img/structure/B14199732.png)
